3,6-Dimethylpyridazin-4-amine hydrochloride
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Overview
Description
3,6-Dimethylpyridazin-4-amine hydrochloride: is a chemical compound with the molecular formula C6H9N3·HCl. It is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylpyridazin-4-amine hydrochloride typically involves the reaction of 3,6-dimethylpyridazine with ammonia or an amine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the amine derivative. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,6-Dimethylpyridazin-4-amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), acylating agents (acetyl chloride).
Major Products Formed:
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3,6-Dimethylpyridazin-4-amine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is used to study the interactions of pyridazine derivatives with biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 3,6-Dimethylpyridazin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
3,5-Dimethylpyridazin-4-amine: Similar structure with methyl groups at positions 3 and 5.
4-Aminopyridazine: Lacks the methyl groups, simpler structure.
3,6-Dimethylpyridazine: Parent compound without the amine group.
Uniqueness: 3,6-Dimethylpyridazin-4-amine hydrochloride is unique due to the presence of both methyl groups and the amine functionality, which confer specific chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,6-dimethylpyridazin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-4-3-6(7)5(2)9-8-4;/h3H,1-2H3,(H2,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTGQSWOUPZVQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803610-59-4 |
Source
|
Record name | 3,6-dimethylpyridazin-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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